2-Methyl-1,3-oxazole-4-carboximidamide
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Overview
Description
2-Methyl-1,3-oxazole-4-carboximidamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-oxazole-4-carboximidamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-(methylthio)acetone with nitriles in the presence of triflic anhydride, which yields 2-substituted oxazoles . The methylthio group at the C4 position can be removed using Raney nickel, and further oxidation can be achieved with m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods
Industrial production methods for oxazole derivatives, including this compound, often involve continuous flow processes. These methods offer advantages such as improved safety profiles, higher yields, and reduced reaction times . For example, the use of Deoxo-Fluor® for cyclodehydration of β-hydroxy amides to oxazolines, followed by oxidation with manganese dioxide, is a common industrial approach .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-oxazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using agents such as Raney nickel.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and m-CPBA
Reduction: Raney nickel.
Substitution: Various nucleophiles and electrophiles, depending on the specific reaction.
Major Products
The major products formed from these reactions include various substituted oxazoles and their derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Methyl-1,3-oxazole-4-carboximidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-oxazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. For example, oxazole derivatives have been shown to interact with adenosine receptors, which play a role in various physiological processes . The compound’s effects are mediated through binding to these receptors and modulating their activity, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazoles: Compounds with similar structures and biological activities.
Isoxazoles: Differ in the position of the nitrogen and oxygen atoms within the ring.
Oxadiazoles: Contain an additional nitrogen atom in the ring structure.
Uniqueness
2-Methyl-1,3-oxazole-4-carboximidamide is unique due to its specific substitution pattern and the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H7N3O |
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Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-methyl-1,3-oxazole-4-carboximidamide |
InChI |
InChI=1S/C5H7N3O/c1-3-8-4(2-9-3)5(6)7/h2H,1H3,(H3,6,7) |
InChI Key |
FJZKIELINPZRLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)C(=N)N |
Origin of Product |
United States |
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